4-Ethoxy-4-oxobutylzinc bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

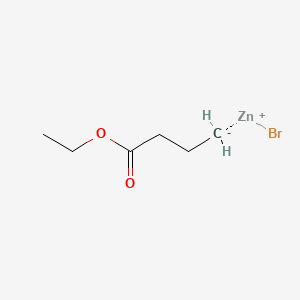

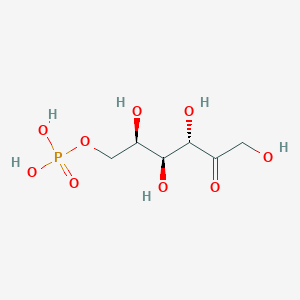

4-Ethoxy-4-oxobutylzinc bromide is a chemical compound that belongs to the family of organozinc compounds . It is a pale yellowish liquid that is commonly used as a reagent in organic synthesis, especially in the preparation of aldehydes and ketones. This compound has the molecular formula C6H11BrO2Zn and the molar mass of 260.44 g/mol .

Synthesis Analysis

4-Ethoxy-4-oxobutylzinc bromide is typically prepared by reacting 4-bromobutanal with diethylzinc in the presence of a catalyst such as copper (I) bromide. The resulting product is then isolated by distillation and purification.Molecular Structure Analysis

The molecular structure of 4-Ethoxy-4-oxobutylzinc bromide can be represented by the linear formula: C2H5O2C(CH2)3ZnBr . The compound has a molecular weight of 260.4 g/mol .Chemical Reactions Analysis

4-Ethoxy-4-oxobutylzinc bromide can be used as an intermediate in one of the key synthetic steps for the preparation of acrylic acid derivatives as EP3 receptor antagonists . It can also be used as an intermediate in the final step of the total synthesis of a natural product mucosin . Furthermore, it can act as a substrate in the synthesis of multi-substituted haloalkenes by reacting with 1-haloalkenes via Negishi cross-coupling reaction .Physical And Chemical Properties Analysis

The physical properties of 4-Ethoxy-4-oxobutylzinc bromide include a density of 0.976 g/mL at 25 °C . It is slightly soluble in water, soluble in organic solvents such as ether and tetrahydrofuran, and decomposes in the presence of water and air.Applications De Recherche Scientifique

Preparation of Acrylic Acid Derivatives

4-Ethoxy-4-oxobutylzinc bromide can be used as an intermediate in one of the key synthetic steps for the preparation of acrylic acid derivatives . These derivatives are important in the field of medicinal chemistry, where they are used as EP3 receptor antagonists .

Total Synthesis of Natural Products

This compound also plays a crucial role as an intermediate in the final step of the total synthesis of a natural product known as mucosin . Mucosin is a bioactive compound with potential therapeutic applications .

Synthesis of Multi-substituted Haloalkenes

4-Ethoxy-4-oxobutylzinc bromide can be used as a substrate in the synthesis of multi-substituted haloalkenes . This is achieved by reacting the compound with 1-haloalkenes via the Negishi cross-coupling reaction.

Negishi Cross-Coupling Reaction

The compound’s primary application lies in the Negishi cross-coupling reaction. This reaction allows the formation of a carbon-carbon bond between an sp2 hybridized carbon (from an alkenyl halide) and the alpha carbon of the keto group in 4-Ethoxy-4-oxobutylzinc bromide.

Synthesis of Complex Organic Molecules

Synthesis of Carbon-Carbon Bonds

The compound’s ability to participate in various coupling reactions, particularly the Negishi cross-coupling reaction, allows for the formation of carbon-carbon bonds between different organic molecules. This makes it a valuable tool in the construction of complex organic molecules with precise control over the product structure.

Mécanisme D'action

Target of Action

4-Ethoxy-4-oxobutylzinc bromide is primarily used as an intermediate in the synthesis of various compounds. It plays a crucial role in the preparation of acrylic acid derivatives as EP3 receptor antagonists . EP3 receptors are part of the prostaglandin E2 (PGE2) receptor family, which plays a significant role in various physiological processes such as inflammation, fever, and pain perception .

Mode of Action

The compound interacts with its targets through chemical reactions. It is used as a substrate in the synthesis of multi-substituted haloalkenes by reacting with 1-haloalkenes via Negishi cross-coupling reaction . This reaction is a powerful tool for forming carbon-carbon bonds, which is a fundamental process in organic chemistry .

Biochemical Pathways

It is known to be involved in the synthesis of acrylic acid derivatives, which can interact with ep3 receptors . These receptors are involved in various signaling pathways, including the regulation of cyclic AMP production .

Result of Action

The primary result of the action of 4-Ethoxy-4-oxobutylzinc bromide is the formation of new compounds through chemical reactions. For example, it is used in the total synthesis of a natural product called mucosin . The exact molecular and cellular effects would depend on the specific compounds being synthesized and their subsequent interactions with biological systems.

Propriétés

IUPAC Name |

bromozinc(1+);ethyl butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O2.BrH.Zn/c1-3-5-6(7)8-4-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPARCVGSTPKNNR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC[CH2-].[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-4-oxobutylzinc bromide | |

Q & A

Q1: How is 4-Ethoxy-4-oxobutylzinc bromide utilized in the synthesis of complex molecules?

A1: 4-Ethoxy-4-oxobutylzinc bromide acts as a crucial building block in synthesizing complex molecules like decahydroquinoline alkaloids [, ]. These alkaloids, found in various organisms like poison dart frogs, exhibit diverse biological activities. The compound participates in palladium-catalyzed cross-coupling reactions with suitable partners, enabling the efficient assembly of the core decahydroquinoline structure. For instance, it reacts with 6-fluoro-6-iodo-α-D-ribo-hex-5-enofuranose to yield a novel S-ribosylhomocysteine analogue []. Additionally, it reacts with 5-oxohexanoyl chloride, forming a key intermediate that ultimately leads to the synthesis of the decahydroquinoline alkaloid cis-195A [].

Q2: What is the significance of palladium catalysts in reactions involving 4-Ethoxy-4-oxobutylzinc bromide?

A2: Palladium catalysts play a vital role in facilitating the reactions of 4-Ethoxy-4-oxobutylzinc bromide [, ]. These catalysts enable the selective cross-coupling of the reagent with various substrates, such as halogenated compounds, leading to the formation of new carbon-carbon bonds. This catalytic activity is crucial for constructing the complex ring systems found in decahydroquinoline alkaloids and other biologically active molecules. For example, palladium catalysts like Pd[P(Ph)3]4 are employed in these reactions to ensure efficient and controlled bond formation, leading to the desired products with high selectivity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Cyclopenta[b]furan-5-ol,2-ethoxyhexahydro-,acetate,[2S-(2alpha,3abta,5alpha,6abta)]-(9CI)](/img/no-structure.png)

![5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide](/img/structure/B1147309.png)

![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)